molecular formula C18H15NO2 B1273135 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid CAS No. 109812-64-8

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid

Cat. No.: B1273135
CAS No.: 109812-64-8
M. Wt: 277.3 g/mol
InChI Key: DWIYTBRYOQDHTE-UHFFFAOYSA-N
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Description

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid is a heterocyclic compound with a pyrrole ring structure. This compound is known for its diverse biological activities and is used as a building block in various chemical syntheses. Its molecular formula is C18H15NO2, and it has a molecular weight of 277.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . Another method involves the use of ultrasonic exposure of different amines with 2,5-dimethoxytetrahydrofuran in the presence of a catalytic amount of bismuth nitrate pentahydrate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1,5-Diphenyl-1H-Pyrrole-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The pyrrole ring structure allows it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed .

Properties

IUPAC Name

2-methyl-1,5-diphenylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-13-16(18(20)21)12-17(14-8-4-2-5-9-14)19(13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIYTBRYOQDHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370762
Record name 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109812-64-8
Record name 2-Methyl-1,5-diphenyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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